molecular formula C19H19F3N4O2 B284818 N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

カタログ番号: B284818
分子量: 392.4 g/mol
InChIキー: OMWHXPQPXQXJPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as GSK583, is a small molecule inhibitor that has been developed for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which is a major global health problem. GSK583 has shown promising results in preclinical studies and has the potential to become an effective treatment for tuberculosis.

作用機序

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide works by inhibiting the enzyme InhA, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. Mycolic acids are essential for the survival of the bacterium, and their inhibition leads to cell death. This compound has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis.
Biochemical and Physiological Effects
This compound has been shown to have a good safety profile in preclinical studies. It has low toxicity and does not have any significant adverse effects on liver and kidney functions. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for oral administration.

実験室実験の利点と制限

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several advantages for lab experiments. It has a unique mechanism of action, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis. It also has good pharmacokinetic properties, which make it suitable for oral administration. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited efficacy in vivo. In addition, this compound may have limited efficacy against dormant Mycobacterium tuberculosis, which is a major challenge in the treatment of tuberculosis.

将来の方向性

There are several future directions for the development of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. One direction is to optimize the pharmacokinetic properties of this compound to improve its efficacy in vivo. Another direction is to develop combination therapies that can enhance the efficacy of this compound against drug-resistant strains of Mycobacterium tuberculosis. Finally, this compound can also be studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has the potential to become an effective treatment for tuberculosis and other bacterial infections. It has a unique mechanism of action, good safety profile, and good pharmacokinetic properties. However, further research is needed to optimize its efficacy in vivo and to develop combination therapies that can enhance its efficacy against drug-resistant strains of Mycobacterium tuberculosis.

合成法

The synthesis of N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multi-step process that begins with the reaction of 3-methoxyaniline with trifluoroacetic anhydride to form 3-methoxyphenyl trifluoroacetate. This intermediate is then reacted with isobutylamine to form N-isobutyl-3-methoxyphenyltrifluoroacetamide. The final step involves the reaction of N-isobutyl-3-methoxyphenyltrifluoroacetamide with 3-cyanopyrazole to form this compound.

科学的研究の応用

N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, this compound has also been studied for its potential use in the treatment of other bacterial infections, such as multi-drug resistant Gram-negative infections.

特性

分子式

C19H19F3N4O2

分子量

392.4 g/mol

IUPAC名

5-(3-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H19F3N4O2/c1-11(2)9-23-18(27)14-10-24-26-16(19(20,21)22)8-15(25-17(14)26)12-5-4-6-13(7-12)28-3/h4-8,10-11H,9H2,1-3H3,(H,23,27)

InChIキー

OMWHXPQPXQXJPQ-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

正規SMILES

CC(C)CNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC(=CC=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。